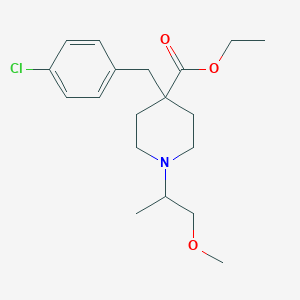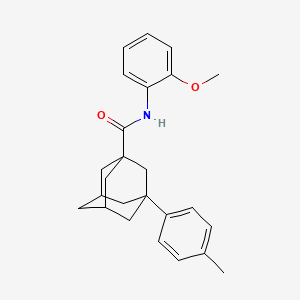
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves complex chemical reactions, often starting from adamantane or its derivatives. These processes may include the formation of polyamides from adamantane derivatives through polycondensation with various dicarboxylic acids, showcasing the versatility and potential for creating materials with desirable mechanical and thermal properties (Chern, Lin, & Kao, 1998).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the configuration and electronic properties of adamantane derivatives. Studies have utilized these methods to elucidate the crystalline structure and predict the reactivity and stability of similar compounds, providing insights into their molecular geometry, bond lengths, angles, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, influenced by their unique adamantyl core. These reactions include condensations, cycloadditions, and modifications of functional groups, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds is often studied through their synthesis and subsequent transformations, providing valuable information on their chemical behavior and potential applications (Liaw & Liaw, 1999).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, tensile strength, glass transition temperature, and thermal stability, are critical for their application in materials science. These properties are determined by the molecular structure and composition of the compounds. For instance, polyamides derived from adamantane have shown good solubility in common organic solvents and high thermal stability, making them suitable for various industrial applications (Chern, Shiue, & Kao, 1998).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-7-9-20(10-8-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-5-3-4-6-22(21)28-2/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVKNZCPZTFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



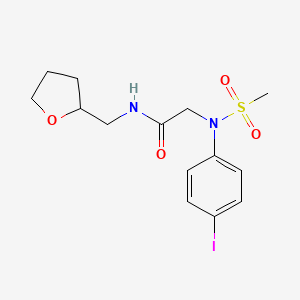
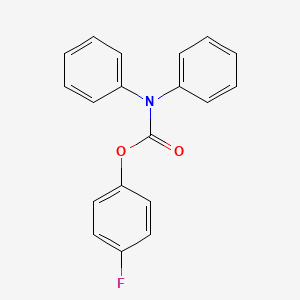
![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)
![methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate](/img/structure/B4022797.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)
![1-sec-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022832.png)
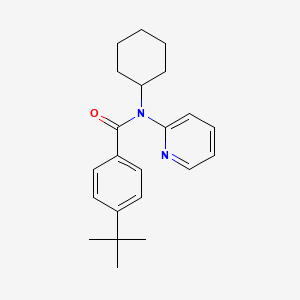
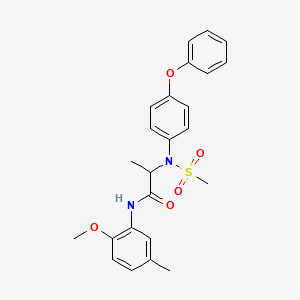
![N-{2-[(4-biphenylylcarbonyl)amino]benzoyl}methionine](/img/structure/B4022853.png)
![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)
